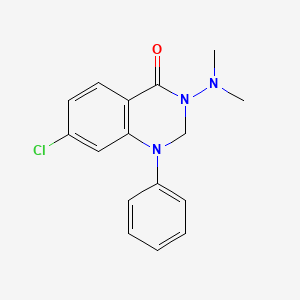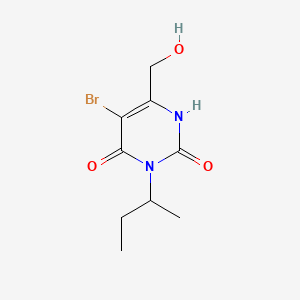
Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with a pyrimidine-2,4-dione, a bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols, amines
Major Products Formed
Oxidation: 5-Bromo-3-(sec-butyl)-6-(carboxyl)pyrimidine-2,4(1H,3H)-dione
Reduction: 5-Bromo-3-(sec-butyl)-6-(methyl)pyrimidine-2,4(1H,3H)-dione
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
科学的研究の応用
5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxymethyl group can influence its binding affinity and specificity towards these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Bromo-2,4(1H,3H)-pyrimidinedione: Lacks the sec-butyl and hydroxymethyl groups, making it less complex.
3-(sec-Butyl)-2,4(1H,3H)-pyrimidinedione: Lacks the bromine and hydroxymethyl groups.
6-(Hydroxymethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the bromine and sec-butyl groups.
Uniqueness
5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of all three functional groups (bromine, sec-butyl, and hydroxymethyl) on the pyrimidine ring
特性
CAS番号 |
22663-43-0 |
|---|---|
分子式 |
C9H13BrN2O3 |
分子量 |
277.11 g/mol |
IUPAC名 |
5-bromo-3-butan-2-yl-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O3/c1-3-5(2)12-8(14)7(10)6(4-13)11-9(12)15/h5,13H,3-4H2,1-2H3,(H,11,15) |
InChIキー |
RHFWNFBTUQYTLR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C(=O)C(=C(NC1=O)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


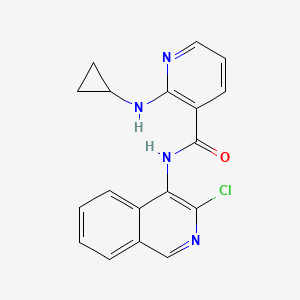
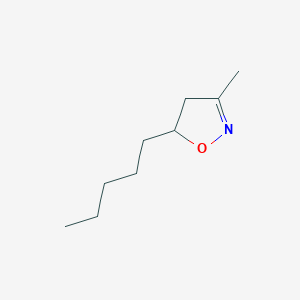
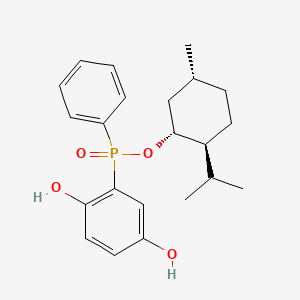
![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)
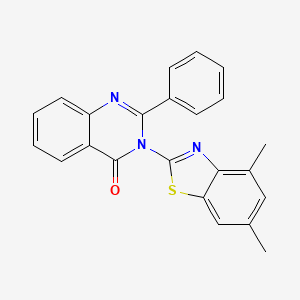
![Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
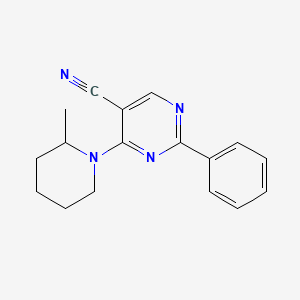
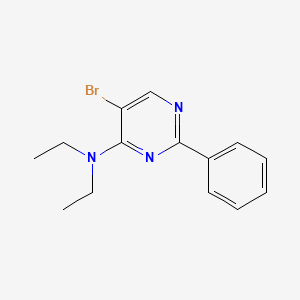
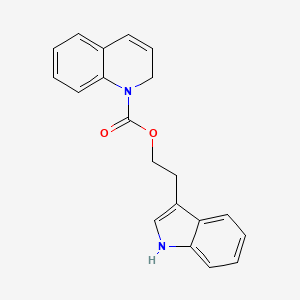
![4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B15213416.png)
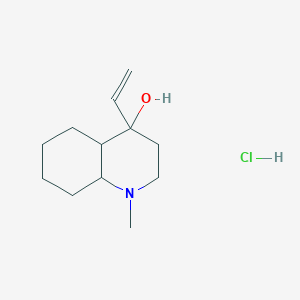
![4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride](/img/structure/B15213429.png)
![2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione](/img/structure/B15213444.png)
